molecular formula C24H20ClN3O6S B2394288 ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851952-30-2

ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2394288
CAS No.: 851952-30-2
M. Wt: 513.95
InChI Key: SUOMEHXKZUOOLU-UHFFFAOYSA-N
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Description

ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-d]pyridazine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

The synthesis of ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves multiple steps, starting with the preparation of the thieno[3,4-d]pyridazine core. This core can be synthesized through a series of reactions involving the condensation of appropriate starting materials under controlled conditions. The reaction conditions typically include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Chemical Reactions Analysis

ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.

    Medicine: Its potential therapeutic benefits are being explored for the treatment of various diseases, including cancer and inflammatory disorders.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways within cells. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

ethyl 5-[2-(4-chlorophenoxy)acetamido]-3-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:

    Thieno[3,4-d]pyridazine derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Phenoxyacetyl derivatives: These compounds have similar functional groups and may exhibit comparable chemical reactivity and biological effects.

    Methoxyphenyl derivatives: These compounds contain the methoxyphenyl group, which contributes to their chemical and biological properties.

The uniqueness of this compound lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-[[2-(4-chlorophenoxy)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O6S/c1-3-33-24(31)21-18-13-35-22(26-19(29)12-34-17-8-4-14(25)5-9-17)20(18)23(30)28(27-21)15-6-10-16(32-2)11-7-15/h4-11,13H,3,12H2,1-2H3,(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOMEHXKZUOOLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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